3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Brand Name: Vulcanchem
CAS No.: 1268334-80-0
VCID: VC2837634
InChI: InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3
SMILES: CN1CCC2(CC1)CNCCCN2C
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

CAS No.: 1268334-80-0

Cat. No.: VC2837634

Molecular Formula: C11H23N3

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane - 1268334-80-0

Specification

CAS No. 1268334-80-0
Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
IUPAC Name 3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
Standard InChI InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3
Standard InChI Key IXJLTJOUBXPZHS-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)CNCCCN2C
Canonical SMILES CN1CCC2(CC1)CNCCCN2C

Introduction

Chemical Structure and Basic Properties

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane features a distinctive spirocyclic structure, which is characterized by two ring systems sharing a single carbon atom (the spiro atom). The name "triazaspiro" indicates the presence of three nitrogen atoms and a spiro junction within the molecular framework. The [5.6] notation specifies that one ring contains 5 atoms and the other contains 6 atoms, joined at the spiro carbon atom .

Molecular Structure

The compound consists of two connected ring systems with three strategically positioned nitrogen atoms. Two of these nitrogen atoms are methylated (containing attached methyl groups), while the third nitrogen atom is a secondary amine. This arrangement creates a unique three-dimensional structure with specific spatial characteristics that influence its chemical behavior .

The primary structural features include:

  • A spirocyclic framework with [5.6] ring configuration

  • Three nitrogen atoms in distinct positions (positions 3, 7, and 11)

  • Two methyl substituents (at positions 3 and 7)

  • A secondary amine functionality at position 11

Physical and Chemical Properties

The physical and chemical properties of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane are crucial for understanding its behavior in various chemical environments and potential applications. The following table summarizes the key computed properties available for this compound:

PropertyValueReference
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
XLogP3-AA0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass197.189197746 Da
Topological Polar Surface Area18.5 Ų
Heavy Atom Count14
Complexity185

The moderate XLogP3-AA value of 0.4 suggests a reasonable balance between hydrophilicity and lipophilicity, which could be advantageous for certain biological applications. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, indicating potential for intermolecular interactions that could influence its behavior in chemical and biological systems .

Structural Identifiers

For precise identification and referencing in chemical databases and literature, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is associated with several standardized identifiers:

Identifier TypeValue
CAS Number1268334-80-0
PubChem CID52644110
InChIInChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3
InChIKeyIXJLTJOUBXPZHS-UHFFFAOYSA-N
SMILESCN1CCC2(CC1)CNCCCN2C
Canonical SMILESCN1CCC2(CC1)CNCCCN2C

Synthesis and Preparation Methods

General Synthetic Approaches

Compounds with spirocyclic structures typically require multi-step synthetic pathways that involve the careful construction of the spiro junction. For triazaspiro compounds like 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, the synthesis likely involves:

  • Formation of appropriate nitrogen-containing precursors

  • Sequential ring-closure reactions

  • Strategic incorporation of the three nitrogen atoms

  • Selective methylation of two nitrogen positions

  • Careful construction of the spiro carbon center

The synthesis of such complex structures typically demands precise control of reaction conditions and protecting group strategies to achieve the desired regiochemistry and stereochemistry.

Research Applications and Significance

Heterocyclic Building Block

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is classified as a heterocyclic building block, which suggests its potential utility in the construction of more complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen atoms, play crucial roles in medicinal chemistry and materials science.

Research Context

Research on 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane and similar compounds provides valuable insights into:

  • Structure-activity relationships in spirocyclic compounds

  • The influence of nitrogen positioning on molecular properties

  • The impact of spirocyclic frameworks on conformational behavior

  • Potential applications in pharmaceutical design and development

These research areas contribute to the broader understanding of heterocyclic chemistry and its applications in various scientific fields.

Comparison with Similar Compounds

Structural Comparison with 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

A structurally related compound, 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, shares the same molecular formula (C11H23N3) and molecular weight (197.32 g/mol) but differs in the positioning of the nitrogen atoms and methyl groups .

The key differences include:

  • Different arrangement of the nitrogen atoms within the spirocyclic framework

  • Different positioning of the methyl substituents (at positions 7 and 11 versus 3 and 7)

  • Different InChI identifier: InChI=1S/C11H23N3/c1-13-8-3-9-14(2)11(10-13)4-6-12-7-5-11 for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

  • Different InChIKey: CVASLOZQHLFASY-UHFFFAOYSA-N for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

  • Different SMILES notation: CN1CCCN(C2(C1)CCNCC2)C for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

Despite these differences, the two compounds share many physicochemical properties, including similar XLogP3 values (0.4), hydrogen bond donor counts (1), and hydrogen bond acceptor counts (3) .

Future Research Directions

Given the limited detailed information available on 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, several promising research directions could be pursued:

Synthetic Methodology Development

Further research could focus on developing efficient and scalable synthetic routes to this compound and related derivatives. This might include:

  • Exploration of novel catalytic methods for spirocycle formation

  • Development of regioselective approaches for nitrogen incorporation

  • Investigation of stereoselective methods if applicable

Biological Activity Screening

Comprehensive screening of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane against various biological targets could reveal previously unknown activities:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cell-based phenotypic screens

  • Antimicrobial and antifungal testing

Structure-Activity Relationship Studies

The synthesis and testing of structural analogs could provide valuable insights into which structural features are crucial for any observed activities:

  • Variation in ring sizes within the spirocyclic framework

  • Modification of the nitrogen substituents

  • Introduction of additional functional groups

  • Exploration of stereochemical influences

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator